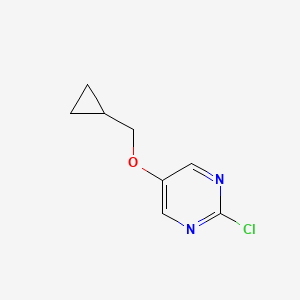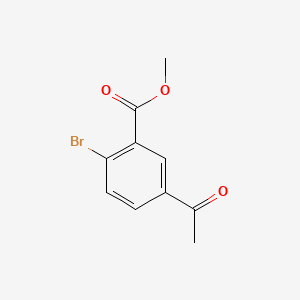
5-アセチル-2-ブロモ安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-acetyl-2-bromobenzoate is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . It is characterized by the presence of a bromine atom, an acetyl group, and a methyl ester group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
科学的研究の応用
Methyl 5-acetyl-2-bromobenzoate has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-acetyl-2-bromobenzoate can be synthesized through a multi-step process. One common method involves the acetylation of 2-bromobenzoic acid methyl ester. The process typically includes the following steps:
Purification: The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of methyl 5-acetyl-2-bromobenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial processes may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 5-acetyl-2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl 5-(hydroxyethyl)-2-bromobenzoate.
Oxidation: 5-acetyl-2-bromobenzoic acid.
作用機序
The mechanism of action of methyl 5-acetyl-2-bromobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research .
類似化合物との比較
Methyl 5-acetyl-2-bromobenzoate can be compared with other similar compounds such as:
Methyl 2-bromo-5-nitrobenzoate: Similar structure but with a nitro group instead of an acetyl group.
Methyl 5-bromo-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of an acetyl group.
Methyl 2-bromo-5-methylbenzoate: Similar structure but with a methyl group instead of an acetyl group.
The uniqueness of methyl 5-acetyl-2-bromobenzoate lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
特性
IUPAC Name |
methyl 5-acetyl-2-bromobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHIAVRWXRZWGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
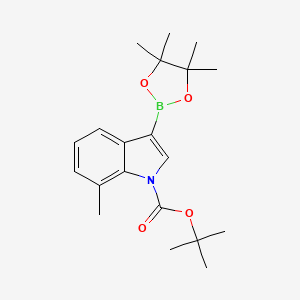
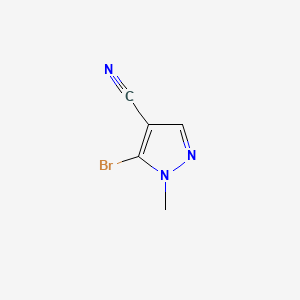
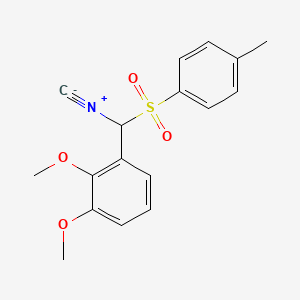
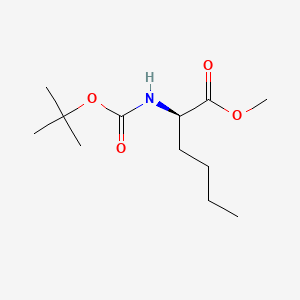
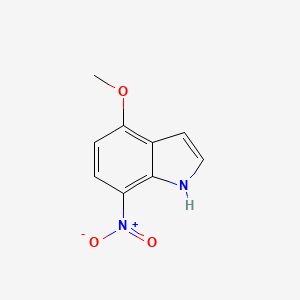
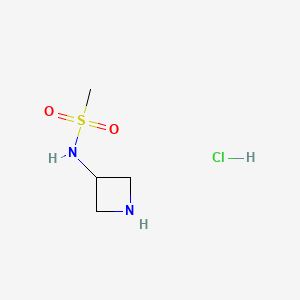
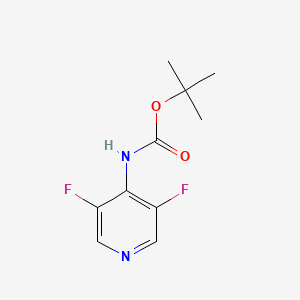
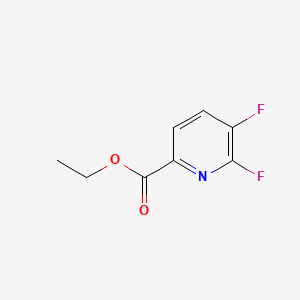
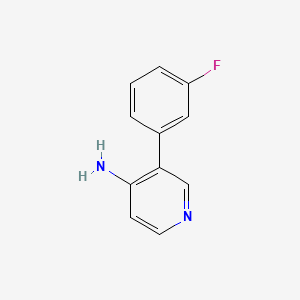
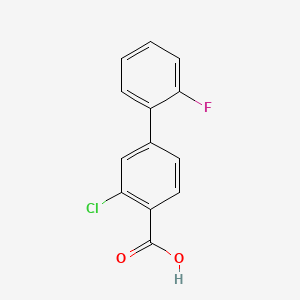
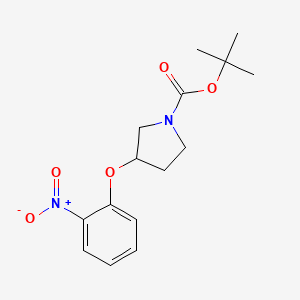

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)
